4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one is an organic compound that belongs to the class of indolinones It is characterized by the presence of a bromoethyl group attached to the indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one typically involves the bromination of 1,3-dihydro-2H-indolin-2-one. One common method is the reaction of 1,3-dihydro-2H-indolin-2-one with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The indolinone core can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and aminoethyl derivatives.
Oxidation: Products include oxo-indolinones.
Reduction: Products include indoline derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The indolinone core may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one can be compared with other similar compounds, such as:
4-(2-Chloroethyl)-1,3-dihydro-2H-indolin-2-one: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activity.
4-(2-Iodoethyl)-1,3-dihydro-2H-indolin-2-one: Contains an iodoethyl group, which can lead to different chemical and biological properties.
4-(2-Fluoroethyl)-1,3-dihydro-2H-indolin-2-one: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific reactivity due to the bromoethyl group, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
120427-96-5 |
---|---|
Molecular Formula |
C₁₀H₁₀BrNO |
Molecular Weight |
240.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.